2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid
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Overview
Description
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid is a complex organic compound that features a pyridinium ion core with a methoxy group and a non-8-enyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by the introduction of the methoxy group and the non-8-enyl side chain. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxy-2-pyridinyl)acetic acid: Similar structure but lacks the non-8-enyl side chain.
2-(4-methoxy-2-ethylpyridin-1-ium-1-yl)acetic acid: Similar structure but with an ethyl side chain instead of non-8-enyl.
Uniqueness
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H26NO3+ |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid |
InChI |
InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-10-15-13-16(21-2)11-12-18(15)14-17(19)20/h3,11-13H,1,4-10,14H2,2H3/p+1 |
InChI Key |
ZIWFPGDHJIFGNS-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC(=[N+](C=C1)CC(=O)O)CCCCCCCC=C |
Synonyms |
montipyridine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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